2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone
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Description
2-Methoxy-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)ethanone , also known by other names such as p-Cymene-2-ol methyl ether and Carvacrol methyl ether , is an organic compound with the chemical formula C₁₁H₁₆O . It falls within the class of organofluorine compounds , containing at least one carbon-fluorine bond . The molecular weight of this compound is approximately 164.24 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One notable approach is the cyclization reaction of 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide with different unsaturated hydroxy and non-hydroxy fatty esters. The reaction occurs in the presence of phosphorus oxychloride , yielding the desired product in appreciable yield .
Scientific Research Applications
Materials Science Applications
Oxadiazole derivatives have been explored for their unique optical and thermal properties. For instance, the synthesis and characterization of novel heterocyclic compounds incorporating oxadiazole units have demonstrated potential in materials science due to their transparent nature in the visible region and thermal stability. These properties suggest applications in optoelectronics and materials engineering (C. Shruthi et al., 2019).
Antimicrobial and Antioxidant Activities
Compounds with the oxadiazole moiety have shown promising antimicrobial and antioxidant activities. For example, a series of oxadiazole derivatives were prepared and exhibited significant antimicrobial properties against various bacterial and fungal strains. Additionally, some of these compounds demonstrated potent antioxidant activities, highlighting their potential in pharmaceutical research and development as new therapeutic agents (Manav Malhotra et al., 2013).
Pharmacophoric Model for Anticonvulsant Activity
Research has also extended into the pharmacological realm, where novel semicarbazones based on 2,5-disubstituted-1,3,4-oxadiazoles were designed, synthesized, and evaluated for anticonvulsant activity. These studies contribute to establishing a pharmacophoric model with four binding sites essential for anticonvulsant efficacy, offering insights into the design of new anticonvulsant drugs (H. Rajak et al., 2010).
Biomedical Applications
Additionally, the synthesis of oxadiazole-functionalized polymers has been investigated for their potential in biomedical applications, particularly drug delivery. Such polymers, incorporating oxadiazole derivatives with antimicrobial and antifungal activities, have been examined for their role in facilitating the controlled release of therapeutic agents, underscoring the versatility of these compounds in advancing medical technologies (M. Damaceanu et al., 2012).
Properties
IUPAC Name |
2-methoxy-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-17-16(22-18-11)14-9-19(15(20)10-21-2)8-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGZESQTTMZQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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